molecular formula C19H18N2O4S B11115662 methyl 2-{[(2-imino-2H-chromen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate

methyl 2-{[(2-imino-2H-chromen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate

Cat. No.: B11115662
M. Wt: 370.4 g/mol
InChI Key: JRPVLYFYGUJRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-imino-2H-chromene-3-amido)-5-propylthiophene-3-carboxylate: is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique combination of a chromene moiety and a thiophene ring, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-imino-2H-chromene-3-amido)-5-propylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and malononitrile in the presence of a base such as piperidine.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cyclization reaction involving a suitable thiophene precursor.

    Amidation and Esterification: The final steps involve amidation to introduce the amido group and esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-imino-2H-chromene-3-amido)-5-propylthiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the chromene and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-(2-imino-2H-chromene-3-amido)-5-propylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 2-(2-imino-2H-chromene-3-amido)-5-propylthiophene-3-carboxylate involves its interaction with specific molecular targets. The chromene moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-imino-2H-chromene-3-amido)-5-propylthiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of both chromene and thiophene rings provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 2-[(2-iminochromene-3-carbonyl)amino]-5-propylthiophene-3-carboxylate

InChI

InChI=1S/C19H18N2O4S/c1-3-6-12-10-14(19(23)24-2)18(26-12)21-17(22)13-9-11-7-4-5-8-15(11)25-16(13)20/h4-5,7-10,20H,3,6H2,1-2H3,(H,21,22)

InChI Key

JRPVLYFYGUJRPH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2=N)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.